An In-depth Technical Guide to 4-Benzyloxymethyl-piperidine: Structure, Properties, and Synthetic Insights for Drug Development Professionals
An In-depth Technical Guide to 4-Benzyloxymethyl-piperidine: Structure, Properties, and Synthetic Insights for Drug Development Professionals
Introduction: The Strategic Value of the Benzylpiperidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a foundational component in a multitude of approved therapeutic agents. Its conformational flexibility and basic nitrogen atom offer a versatile template for molecular design, enabling precise interactions with biological targets. The strategic incorporation of a benzyl group, as seen in 4-Benzyloxymethyl-piperidine, introduces lipophilicity and the potential for crucial cation-π interactions, further enhancing its utility as a key building block in the synthesis of complex pharmaceutical compounds.[1] This guide provides an in-depth analysis of 4-Benzyloxymethyl-piperidine, offering insights into its fundamental properties, a robust synthetic strategy, and its applications for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
4-Benzyloxymethyl-piperidine, systematically named 1-benzyl-4-((benzyloxy)methyl)piperidine, possesses a unique molecular architecture that combines the saturated heterocyclic piperidine ring with two benzyl groups. This structure imparts a balance of polarity from the ether oxygen and the piperidine nitrogen, and lipophilicity from the aromatic rings.
| Identifier/Property | Value | Source |
| IUPAC Name | 1-benzyl-4-((benzyloxy)methyl)piperidine | PubChem |
| CAS Number | 138030-84-9 | PubChem[2] |
| Molecular Formula | C₂₀H₂₅NO | PubChem[2] |
| Molecular Weight | 295.4 g/mol | PubChem[2] |
| Computed XLogP3 | 3.8 | PubChem[2] |
| Computed Boiling Point | Data not available | |
| Computed Melting Point | Data not available | |
| Appearance | Expected to be an oil or low-melting solid | Inferred from related compounds |
Synthetic Pathway and Mechanistic Considerations
The synthesis of 4-Benzyloxymethyl-piperidine can be efficiently achieved through a two-step process starting from commercially available precursors. This pathway is designed for clarity, high yield, and scalability, making it suitable for a drug discovery setting.
Overall Synthetic Scheme
Caption: A robust two-step synthesis of 4-Benzyloxymethyl-piperidine.
Step 1: Synthesis of the Key Intermediate, (1-Benzylpiperidin-4-yl)methanol
The initial step involves the reduction of the ester group of N-Benzyl ethyl isonipecotate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing esters.
Experimental Protocol:
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Reaction Setup: A solution of Lithium aluminum hydride in toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Ester: N-Benzyl ethyl isonipecotate (40 g, 0.16 mol) is added slowly in portions to the reaction mixture. The temperature should be monitored and controlled, as the reaction is exothermic.
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Reaction Monitoring: The mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction is carefully quenched with chilled water. The toluene phase is separated and dried over anhydrous sodium sulfate.
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Isolation: The toluene is removed under vacuum to yield (1-Benzyl-4-piperidyl)methanol as the product (typical yield: ~82%).[3]
Causality and Experimental Rationale:
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Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the alcohol. Weaker reducing agents like sodium borohydride would be ineffective.
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Inert Atmosphere: LiAlH₄ reacts violently with water. An inert atmosphere is crucial to prevent the decomposition of the reagent and to ensure safety.
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Controlled Addition: The exothermic nature of the reaction necessitates slow, portion-wise addition of the ester to prevent a runaway reaction.
Step 2: Benzylation of (1-Benzylpiperidin-4-yl)methanol via Williamson Ether Synthesis
The final step is the formation of the benzyl ether via a Williamson ether synthesis. This classic reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.
Experimental Protocol:
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Formation of the Alkoxide: To a solution of (1-Benzylpiperidin-4-yl)methanol in an anhydrous aprotic solvent like tetrahydrofuran (THF), sodium hydride (NaH) is added portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium alkoxide.
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Nucleophilic Substitution: Benzyl bromide is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield 4-Benzyloxymethyl-piperidine.[3]
Mechanism of Williamson Ether Synthesis:
Caption: The SN2 mechanism of the Williamson ether synthesis.
Causality and Experimental Rationale:
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Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction towards the formation of the alkoxide.
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Choice of Solvent: Anhydrous aprotic solvents like THF are used to prevent the reaction of NaH with protic solvents and to dissolve the reactants effectively.
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Purification: Flash column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for pharmaceutical applications.
Structural Characterization
While specific experimental spectra for 4-Benzyloxymethyl-piperidine are not widely published, the structure can be unequivocally confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of closely related structures, are presented below.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the protons of the two benzyl groups.- A singlet for the benzylic protons of the ether linkage (δ ~4.5 ppm).- A singlet for the benzylic protons on the piperidine nitrogen (δ ~3.5 ppm).- Signals corresponding to the piperidine ring protons. |
| ¹³C NMR | - Resonances in the aromatic region (δ ~127-140 ppm).- Signals for the benzylic carbons.- Resonances for the carbons of the piperidine ring. |
| IR Spectroscopy | - C-O-C stretching vibrations for the ether linkage (around 1100 cm⁻¹).- C-H stretching of the aromatic rings (above 3000 cm⁻¹).- C-H stretching of the aliphatic piperidine ring (below 3000 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (m/z 296.2). |
Applications in Drug Development
The 4-Benzyloxymethyl-piperidine scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine core is a common feature in many CNS-active drugs, and the benzyloxy group can serve as a key binding element or be further functionalized.
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Dopamine Receptor Ligands: Benzyloxy piperidine derivatives have been explored as antagonists for the dopamine D4 receptor, which is implicated in neurological and psychiatric disorders such as Parkinson's disease.[3]
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Enzyme Inhibitors: The benzylpiperidine scaffold has been utilized in the development of potent and reversible inhibitors of monoacylglycerol lipase (MAGL), a promising target for the treatment of neuroinflammatory and neurological disorders.[4]
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Intermediates for Complex Syntheses: As a versatile building block, 4-Benzyloxymethyl-piperidine can be used in the synthesis of more complex molecules, including analgesics, anti-cancer agents, and cardiovascular drugs. The N-benzyl group can be removed via hydrogenolysis, allowing for further diversification at the nitrogen atom.
Safety and Handling
Based on the GHS classifications of structurally similar compounds like 4-Benzylpiperidine, 4-Benzyloxymethyl-piperidine should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
GHS Hazard Statements for Related Compounds (e.g., 4-Benzylpiperidine):
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Conclusion
4-Benzyloxymethyl-piperidine is a strategically important molecule in medicinal chemistry and drug development. Its synthesis is achievable through reliable and scalable chemical transformations. The unique combination of the piperidine core and the benzyloxy moiety provides a versatile platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
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Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]
- Google Patents. (2023). Preparation method of N-benzyl-4-piperidone. CN116924967A.
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PubChem. (n.d.). 1-Benzyl-4-((benzyloxy)methyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128615. Available at: [Link]
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Srimurugan, S., et al. (2020). The N-benzyl piperidine (N-BP) structural motif in drug discovery. ChemMedChem, 15(22), 2119-2139. Available at: [Link]
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